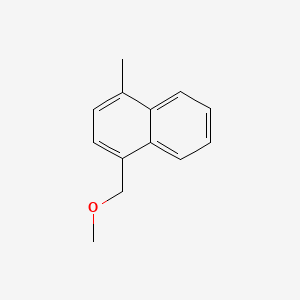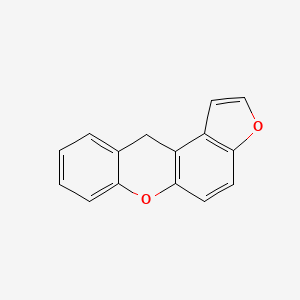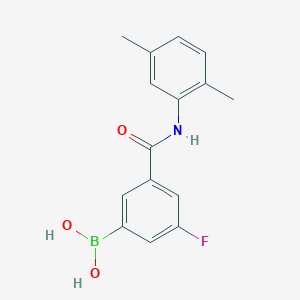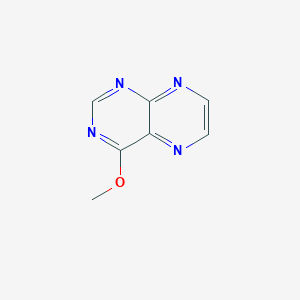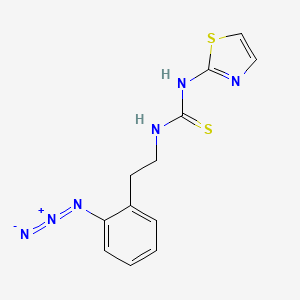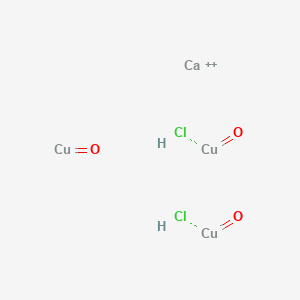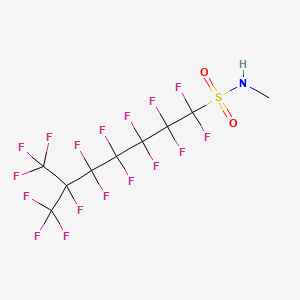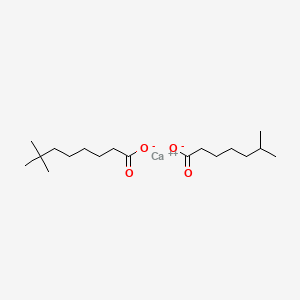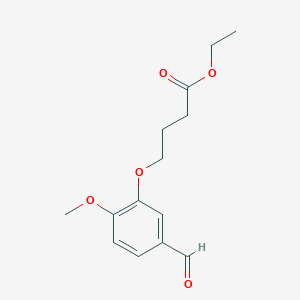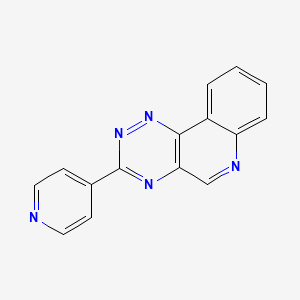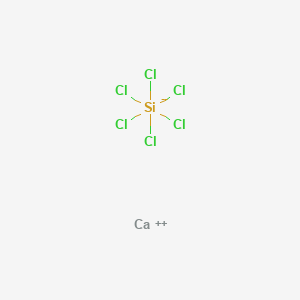
Calcium hexachlorosilicate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hexachlorosilicate(2-) is an inorganic compound with the molecular formula CaCl6Si It is a calcium salt of hexachlorosilicate, where the silicon atom is surrounded by six chlorine atoms, forming a complex anion with a charge of -2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hexachlorosilicate(2-) can be synthesized through the reaction of calcium chloride with silicon tetrachloride in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{CaCl}_2 + \text{SiCl}_4 \rightarrow \text{Ca[SiCl}_6\text{]} ]
Industrial Production Methods
In industrial settings, the production of calcium hexachlorosilicate(2-) involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion into lower chlorinated species.
Substitution: The chlorine atoms in the hexachlorosilicate anion can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as oxygen or chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while reduction could produce lower chlorinated silicon compounds.
Applications De Recherche Scientifique
Calcium hexachlorosilicate(2-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a precursor for other silicon-based compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, including ceramics and composites, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which calcium hexachlorosilicate(2-) exerts its effects involves the interaction of the hexachlorosilicate anion with various molecular targets. The pathways involved include:
Signal Transduction: The compound can influence cellular signaling pathways by interacting with specific receptors or enzymes.
Catalysis: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium hexachlorosilicate(2-)
- Strontium hexachlorosilicate(2-)
- Calcium hexabromosilicate(2-)
Uniqueness
Calcium hexachlorosilicate(2-) is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its applications in various fields also highlight its versatility and potential for further research.
Propriétés
Numéro CAS |
97158-15-1 |
|---|---|
Formule moléculaire |
CaCl6Si |
Poids moléculaire |
280.9 g/mol |
Nom IUPAC |
calcium;hexachlorosilicon(2-) |
InChI |
InChI=1S/Ca.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
Clé InChI |
LKPIRQUUEXAWKG-UHFFFAOYSA-N |
SMILES canonique |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


